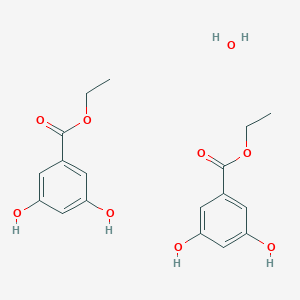

Ethyl 3,5-dihydroxybenzoate

Description

Properties

IUPAC Name |

ethyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHYVLPIZUVDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4142-98-7 | |

| Record name | Benzoic acid, 3,5-dihydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4142-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5Ddihydroxybenzoic acid ethyl ester hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3,5-dihydroxybenzoate CAS number

An In-Depth Technical Guide to Ethyl 3,5-dihydroxybenzoate (B8624769)

CAS Number: 4142-98-7

This technical guide provides a comprehensive overview of Ethyl 3,5-dihydroxybenzoate, also known as α-Resorcylic acid ethyl ester, tailored for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis and purification protocols, spectroscopic data, and known biological activities.

Physicochemical and Safety Data

This compound is a dihydroxybenzoic ester that serves as a valuable starting reagent in organic synthesis.[1][2] Its core properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4142-98-7 | [2] |

| Molecular Formula | C₉H₁₀O₄ | [3] |

| Molecular Weight | 182.17 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 127-130 °C | [2][5] |

| Boiling Point (Predicted) | 356.2 ± 12.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 8.68 ± 0.10 | [3] |

| Flash Point (Predicted) | 146.1 °C | [3] |

| InChI Key | APHYVLPIZUVDTK-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)c1cc(O)cc(O)c1 | [2] |

Table 2: Solubility Data

| Solvent System | Solubility | Source(s) |

| DMSO | 100 mg/mL (548.92 mM) with ultrasonic assistance | [1] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL (13.72 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL (13.72 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |

| In Vivo Formulation 3 | ≥ 2.5 mg/mL (13.72 mM) in 10% DMSO, 90% Corn Oil | [1] |

| Water | Slightly soluble | [3] |

| Ethanol (B145695), Ethers, Chloroform | Soluble | [3] |

Table 3: Safety and Hazard Information

| Identifier | Code(s) | Description | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] | |

| Signal Word | Warning | [2] | |

| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |

| Precautionary Statements | P261, P264, P271, P301+P312, P302+P352, P305+P351+P338 | Avoid breathing dust, Wash skin thoroughly after handling, Use only outdoors or in a well-ventilated area, IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell, IF ON SKIN: Wash with plenty of water, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Hazard Classifications | Acute Tox. 4 (Oral), Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [2] |

Synthesis and Purification

The most common method for synthesizing this compound is through the Fischer-Speier esterification of 3,5-dihydroxybenzoic acid.[2][6][7] This acid-catalyzed reaction uses an excess of ethanol to drive the equilibrium towards the ester product.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

3,5-Dihydroxybenzoic acid (α-resorcylic acid)

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask with reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 308 g of 3,5-dihydroxybenzoic acid in 1000 mL of absolute ethanol.[6]

-

Catalyst Addition: Carefully add 25 mL of concentrated sulfuric acid to the solution while stirring.[6]

-

Reflux: Attach a reflux condenser and heat the mixture to boiling. Maintain a gentle reflux for 20 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[6]

-

Extraction: Pour the resulting residue into a large volume of water and transfer the mixture to a separatory funnel. Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).[6]

-

Washing: Combine the organic extracts. Wash the ether phase sequentially with a saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by deionized water to remove any remaining salts.[6]

-

Drying and Evaporation: Dry the etheral phase over anhydrous magnesium sulfate.[6] Filter off the drying agent and evaporate the ether using a rotary evaporator to yield the crude product.

-

Purification: The resulting residue, which should crystallize upon cooling, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethyl-3,5-dihydroxybenzoat 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [chembk.com]

- 4. This compound | 活性化合物 | MCE [medchemexpress.cn]

- 5. This compound | 4142-98-7 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties of Ethyl 3,5-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dihydroxybenzoate (B8624769) is an organic compound belonging to the dihydroxybenzoic acid ester family. It serves as a versatile starting material and intermediate in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and known biological activities, with a focus on presenting quantitative data in a structured format for easy reference and comparison.

Chemical and Physical Properties

Ethyl 3,5-dihydroxybenzoate is a crystalline solid at room temperature. Its key chemical and physical properties are summarized in the table below, compiled from various chemical databases and literature sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 127-130 °C | [1] |

| Boiling Point | 356.2 ± 12.0 °C (Predicted) | [1] |

| Density | 1.294 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.68 ± 0.10 (Predicted) | [1] |

| Flash Point | 146.1 °C | [1] |

| Refractive Index | 1.573 | [1] |

| Solubility | Soluble in ethanol (B145695), ether; slightly soluble in water. | [1] |

| CAS Number | 4142-98-7 | [1][2] |

| InChI Key | APHYVLPIZUVDTK-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)c1cc(O)cc(O)c1 | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | CDCl₃ | ~7.0 - 6.5 | m | - | Aromatic CH |

| ¹H NMR | CDCl₃ | ~5.5 | br s | - | Phenolic OH |

| ¹H NMR | CDCl₃ | 4.36 | q | 7.1 | -OCH₂CH₃ |

| ¹H NMR | CDCl₃ | 1.38 | t | 7.1 | -OCH₂CH₃ |

| ¹³C NMR | CDCl₃ | ~166 | - | - | C=O (Ester) |

| ¹³C NMR | CDCl₃ | ~158 | - | - | C-OH |

| ¹³C NMR | CDCl₃ | ~132 | - | - | Aromatic C |

| ¹³C NMR | CDCl₃ | ~108 | - | - | Aromatic CH |

| ¹³C NMR | CDCl₃ | 61.5 | - | - | -OCH₂CH₃ |

| ¹³C NMR | CDCl₃ | 14.3 | - | - | -OCH₂CH₃ |

Note: The exact chemical shifts for the aromatic protons and carbons can vary slightly depending on the solvent and concentration. The data presented is a general representation.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3350 | Strong, Broad | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (ester) |

| ~1600, ~1460 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester and phenol) |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 182. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 137, and the loss of an ethyl radical (-CH₂CH₃, 29 Da) followed by CO (28 Da) from the ester group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer-Speier esterification of 3,5-dihydroxybenzoic acid.

Materials:

-

3,5-Dihydroxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether

-

Water

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 3,5-dihydroxybenzoic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours (e.g., 20 hours) to drive the esterification to completion.

-

After cooling, remove the excess ethanol using a rotary evaporator.

-

Pour the residue into water and transfer to a separatory funnel.

-

Extract the aqueous phase with diethyl ether.

-

Wash the combined ether extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the ether to yield the crude this compound, which can be further purified by recrystallization.

Biological Activities and Signaling Pathways

While extensive biological data for this compound is limited, its structural class, the dihydroxybenzoates, is known for various biological activities. It is important to note that much of the detailed research on signaling pathways has been conducted on its isomer, Ethyl 3,4-dihydroxybenzoate.

Enzyme Inhibition: EPSP Synthase

Derivatives of 3,5-dihydroxybenzoic acid have been identified as inhibitors of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[3] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms, but not in animals. This makes it an attractive target for the development of herbicides.

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general workflow for assessing the inhibitory activity of a compound like this compound against a target enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

This compound (test inhibitor)

-

Known inhibitor (positive control)

-

Assay buffer (optimal pH and ionic strength for the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include wells for a negative control (no inhibitor) and a positive control (known inhibitor).

-

Pre-incubate the plate at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control without inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Antioxidant Activity

While specific studies on the antioxidant activity of this compound are not as prevalent as for its 3,4-isomer, phenolic compounds, in general, are known to possess antioxidant properties due to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of two hydroxyl groups on the benzene (B151609) ring suggests that this compound may exhibit radical scavenging activity. Further experimental validation is required to quantify this potential.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its structure has been confirmed by various spectroscopic methods. While its biological activities are not as extensively studied as some of its isomers, it shows promise as an enzyme inhibitor, particularly of EPSP synthase. This technical guide provides a solid foundation for researchers and scientists working with this compound and highlights areas where further investigation into its biological potential is warranted.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of Ethyl 3,5-dihydroxybenzoate

Introduction: Ethyl 3,5-dihydroxybenzoate (B8624769) is an organic compound belonging to the dihydroxybenzoic ester family. It is the ethyl ester of 3,5-dihydroxybenzoic acid (also known as α-resorcylic acid). This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the molecule's structural characteristics, physicochemical properties, experimental protocols, and safety information. The compound is utilized as a key starting material in the synthesis of more complex molecules and as an active compound in various biochemical studies.[1][2][3]

Molecular Structure and Identification

Ethyl 3,5-dihydroxybenzoate is characterized by a benzene (B151609) ring substituted with two hydroxyl groups at positions 3 and 5, and an ethyl ester group at position 1. This substitution pattern is symmetric about a plane passing through the ester group and bisecting the opposite C-C bond of the ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 3,5-Dihydroxybenzoic acid ethyl ester, α-Resorcylic acid ethyl ester[4] |

| CAS Number | 4142-98-7[1][4][5] |

Table 2: Molecular Formula and Structural Representations

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₄[4][5] |

| Molecular Weight | 182.17 g/mol [1][4][5] |

| Canonical SMILES | CCOC(=O)c1cc(O)cc(O)c1[1][6] |

| InChI | 1S/C9H10O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,10-11H,2H2,1H3[1][6] |

| InChIKey | APHYVLPIZUVDTK-UHFFFAOYSA-N[1][4][6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The presence of two hydroxyl groups and an ethyl ester moiety influences its solubility, melting point, and reactivity.

Table 3: Physicochemical Data for this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless crystal or crystalline powder | [5] |

| Melting Point | 127-130 °C | [1][2][5] |

| Boiling Point | 356.2 ± 12.0 °C (Predicted) | [4][5] |

| Density | 1.294 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in ethanol (B145695), ethers, chloroform; slightly soluble in water | [5] |

| pKa | 8.68 ± 0.20 (Predicted) | [5] |

| Flash Point | 146.1 °C | [4][5] |

| Vapor Pressure | 1.44 x 10⁻⁵ mmHg at 25°C | [5] |

| Refractive Index | 1.573 |[5] |

Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): A proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals would include: a triplet corresponding to the methyl (-CH₃) protons, a quartet for the methylene (B1212753) (-CH₂-) protons of the ethyl group, distinct signals for the aromatic protons, and a broad signal for the two hydroxyl (-OH) protons. A spectrum in CDCl₃ has been reported.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct peaks for each unique carbon atom. Key signals would include the carbonyl carbon of the ester (highly deshielded), four signals for the aromatic carbons (noting the molecular symmetry), and two signals for the carbons of the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorption bands would be observed for the hydroxyl (O-H) stretching (broad, ~3300 cm⁻¹), the ester carbonyl (C=O) stretching (~1700 cm⁻¹), C-O stretching, and aromatic C=C and C-H stretching.

-

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at an m/z ratio corresponding to its exact mass (182.0579 g/mol ).

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 3,5-dihydroxybenzoic acid.[1][2]

-

Principle: This acid-catalyzed reaction involves the condensation of a carboxylic acid (3,5-dihydroxybenzoic acid) and an alcohol (ethanol) to form an ester and water. The reaction is reversible and is typically driven to completion by using an excess of the alcohol and removing water as it is formed.

-

Materials:

-

3,5-dihydroxybenzoic acid (α-resorcylic acid)

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard reflux and extraction glassware

-

-

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in an excess of absolute ethanol (e.g., 308 g of acid in 1000 mL of ethanol).[8]

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 25 mL) to the solution.[8]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to boiling. Maintain the reflux for approximately 20 hours to ensure the reaction proceeds to completion.[8]

-

Solvent Removal: After cooling, remove the excess ethanol from the reaction mixture using a rotary evaporator.[8]

-

Work-up: Pour the concentrated residue into water and transfer the mixture to a separatory funnel.[8]

-

Extraction: Extract the aqueous mixture with diethyl ether. The desired this compound will move into the organic phase.[8]

-

Washing: Wash the etheral phase sequentially with a sodium bicarbonate solution (to neutralize any remaining acid) and water.[8]

-

Drying: Dry the etheral phase over an anhydrous drying agent like magnesium sulfate.[8]

-

Isolation: Filter off the drying agent and evaporate the ether to yield the crude product, which typically crystallizes upon concentration.[8] Further purification can be achieved by recrystallization from a suitable solvent.

-

Applications and Biological Context

This compound serves as a valuable building block in organic synthesis. It is used as a starting reagent for the preparation of more complex molecules, such as ethyl 3,5-bis(ω-hydroxyoligo(ethyleneoxy))benzoates and p-alkoxycarbonylated palladium bis(phosphinite) PCP pincer complexes.[1][2] While its biological activity is not as extensively studied as its isomer, ethyl 3,4-dihydroxybenzoate, studies have shown that 3,5-dihydroxybenzoic acid derivatives exhibit antimicrobial properties.[9] It is also used as an active compound for general biochemical research.[3]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as an irritant and is harmful if swallowed.

Table 4: GHS Hazard and Precautionary Information

| Category | Details |

|---|---|

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1][6]H315: Causes skin irritation.[1][4][6]H319: Causes serious eye irritation.[1][4][6]H335: May cause respiratory irritation.[1][4][6] |

| Precautionary Statements | P261: Avoid breathing dust.[4]P280: Wear protective gloves/eye protection.[4]P302+P352: IF ON SKIN: Wash with plenty of water.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Table 5: Safe Handling and Storage

| Aspect | Recommendation |

|---|---|

| Handling | Handle in a well-ventilated area.[4]Avoid contact with skin, eyes, and clothing.Avoid the formation of dust and aerosols.[4] |

| Storage | Store in a tightly closed container.[4]Keep in a dry, cool, and well-ventilated place.[4] |

| PPE | Recommended personal protective equipment includes a dust mask (type N95), safety glasses/eyeshields, and gloves.[1][6] |

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 4142-98-7 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. This compound 97 4142-98-7 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. prepchem.com [prepchem.com]

- 9. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3,5-dihydroxybenzoate synthesis from 3,5-dihydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl 3,5-dihydroxybenzoate (B8624769) from 3,5-dihydroxybenzoic acid. The primary method discussed is the Fischer-Speier esterification, a cornerstone of organic synthesis. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, comparative data on reaction conditions, and a discussion of purification techniques.

Reaction Principle: Fischer-Speier Esterification

The synthesis of ethyl 3,5-dihydroxybenzoate from 3,5-dihydroxybenzoic acid is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, and the water produced is removed.

dot

Caption: Fischer esterification of 3,5-dihydroxybenzoic acid.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Equipment

-

3,5-Dihydroxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Sodium bicarbonate solution

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Procedure[1]

-

Reaction Setup: In a round-bottom flask, dissolve 308 g of 3,5-dihydroxybenzoic acid in 1000 mL of absolute ethanol.

-

Catalyst Addition: Carefully add 25 mL of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to boiling and maintain a gentle reflux for 20 hours.

-

Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Pour the residue into water and transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether.

-

Washing: Wash the combined ether extracts with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the ether to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization. While specific solvents for this compound are not extensively documented in the provided results, ethanol is a common choice for recrystallizing similar phenolic esters.

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the purified this compound.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various sources for the Fischer esterification of 3,5-dihydroxybenzoic acid and related compounds.

| Reactant | Molar Mass ( g/mol ) |

| 3,5-Dihydroxybenzoic acid | 154.12 |

| Ethanol | 46.07 |

| This compound | 182.17 |

| Parameter | Value | Reference |

| Reactant Ratio | ||

| 3,5-Dihydroxybenzoic acid | 308 g (2.0 mol) | --INVALID-LINK--[1] |

| Ethanol | 1000 mL (approx. 17.1 mol) | --INVALID-LINK--[1] |

| Catalyst | ||

| Type | Concentrated Sulfuric Acid | --INVALID-LINK--[1] |

| Amount | 25 mL | --INVALID-LINK--[1] |

| Reaction Conditions | ||

| Temperature | Reflux (Boiling point of ethanol) | --INVALID-LINK--[1] |

| Time | 20 hours | --INVALID-LINK--[1] |

| Yield | Not specified | - |

Note: While a specific yield for the above protocol was not provided, a patent for the synthesis of the methyl ester analog reports a yield of 98%.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

dot

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3,5-dihydroxybenzoic acid via Fischer esterification is a robust and well-established method. The use of concentrated sulfuric acid as a catalyst and an excess of ethanol as both a reagent and solvent effectively drives the reaction towards the desired product. The provided experimental protocol, along with the summarized quantitative data and workflow visualization, offers a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis. Careful execution of the work-up and purification steps is crucial for obtaining a high-purity final product.

References

An In-depth Technical Guide to the Physical Characteristics of Ethyl 3,5-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Ethyl 3,5-dihydroxybenzoate (B8624769) (CAS No: 4142-98-7). The information is presented to support research, drug development, and quality control activities where this compound is utilized. Data is summarized in clear, tabular formats, and detailed experimental protocols for characterization are provided.

Core Physicochemical Properties

Ethyl 3,5-dihydroxybenzoate is a dihydroxybenzoic ester, appearing as a colorless solid.[1] It is synthesized from 3,5-dihydroxybenzoic acid via an esterification process with absolute ethanol (B145695).[1] This compound serves as a valuable starting reagent in the synthesis of more complex molecules, including ethyl 3,5-bis(ω-hydroxyoligo(ethyleneoxy))benzoates.[1]

Identification and General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | Benzoic acid, 3,5-dihydroxy-, ethyl ester; α-Resorcylic acid, ethyl ester; 3,5-Dihydroxybenzoic acid ethyl ester | [2] |

| CAS Number | 4142-98-7 | [2] |

| Molecular Formula | C₉H₁₀O₄ | [2][3] |

| Molecular Weight | 182.17 g/mol | [2] |

| Appearance | Colorless solid | [1] |

Quantitative Physical Data

| Parameter | Value | Source(s) |

| Melting Point | 127-130 °C | [1][3] |

| Boiling Point (Predicted) | 356.2 ± 12.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [3] |

| Flash Point (Predicted) | 146.1 ± 13.1 °C | [2] |

| Refractive Index (Predicted) | 1.574 | [2] |

| pKa (Predicted) | 8.68 ± 0.10 | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Spectrum | Solvent | Observed or Expected Chemical Shifts (δ) in ppm | Source(s) |

| ¹H NMR | CDCl₃ | A spectrum is available on SpectraBase, typically showing signals for the aromatic protons, the hydroxyl protons, and the ethyl group protons (a quartet for -CH₂- and a triplet for -CH₃). | |

| ¹³C NMR | CDCl₃ | Expected peaks include those for the carbonyl carbon (~167 ppm), aromatic carbons (100-150 ppm), the methylene (B1212753) carbon of the ethyl group (~61 ppm), and the methyl carbon of the ethyl group (~14-17 ppm). | [4][5] |

Infrared (IR) Spectroscopy

| Technique | Characteristic Absorptions (cm⁻¹) | Source(s) |

| FT-IR | A spectrum is available on SpectraBase. Expected peaks include a broad O-H stretch (for the hydroxyl groups), C-H stretches (aromatic and aliphatic), a strong C=O stretch (for the ester), and C-O stretches. |

UV-Vis Spectroscopy

While a specific spectrum for this compound was not located, the UV-Vis absorption maxima for its precursor, 3,5-dihydroxybenzoic acid, can provide a useful approximation due to the shared chromophore.

| Compound | Solvent | Absorption Maxima (λmax) | Source(s) |

| 3,5-dihydroxybenzoic acid | Acidic mobile phase | 208 nm, 250 nm, 308 nm | [6] |

Experimental Protocols

The following sections detail the standard methodologies for determining the physical and spectroscopic characteristics of this compound.

Synthesis of this compound

This compound is typically prepared by Fischer-Speier esterification of 3,5-dihydroxybenzoic acid.

-

Reactants : 3,5-dihydroxybenzoic acid (α-resorcylic acid), absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

-

Procedure :

-

Dissolve 3,5-dihydroxybenzoic acid in an excess of absolute ethanol.

-

Add concentrated sulfuric acid as a catalyst.

-

Heat the mixture to reflux and maintain for several hours (e.g., 20 hours).

-

After cooling, evaporate the ethanol.

-

The residue is then poured into water and extracted with an organic solvent like ether.

-

The organic phase is washed with a sodium bicarbonate solution to remove unreacted acid, followed by a water wash.

-

Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate).

-

Evaporate the solvent to yield the crystalline product, this compound.

-

Caption: Fischer-Speier esterification workflow for this compound.

Melting Point Determination

The melting point is determined using a capillary method with a melting point apparatus.

-

Apparatus : Melting point apparatus, capillary tubes, thermometer.

-

Procedure :

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the start of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

Spectroscopic Analysis Protocols

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

-

Reference the spectrum to the TMS signal.

-

For a solid sample, the thin solid film or KBr pellet method is typically used.

-

Thin Solid Film Method :

-

Dissolve a small amount of the sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., acetone (B3395972) or methylene chloride).

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Place the plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument software will ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol or methanol). The solvent should not absorb in the same region as the analyte.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

-

Acquisition :

-

Use a quartz cuvette for the analysis.

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to find the wavelength(s) of maximum absorbance (λmax).

-

Measure the absorbance of the sample at the identified λmax.

-

This guide provides foundational data and methodologies for the characterization of this compound, intended to support its application in scientific research and development. For regulatory purposes, all methods should be fully validated.

References

- 1. This compound | 4142-98-7 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound [chembk.com]

- 4. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Solubility of Ethyl 3,5-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Ethyl 3,5-dihydroxybenzoate (B8624769), a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Understanding the solubility of this compound is critical for its effective use in drug design, formulation development, and chemical synthesis. This document compiles known quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility Data

The solubility of Ethyl 3,5-dihydroxybenzoate has been characterized in a limited number of solvents. The available data is summarized in the tables below. It is important to note that quantitative data in a wide range of common organic solvents is not extensively available in publicly accessible literature.

Table 1: Quantitative Solubility of this compound

| Solvent System | Temperature (°C) | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Ultrasonic |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL | Not Specified |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | Not Specified |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | Not Specified |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Ethanol | Soluble[1] |

| Ethers | Soluble[1] |

| Chloroform | Soluble[1] |

| Water | Slightly soluble[1] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed procedure for measuring the solubility of this compound in various solvents.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (e.g., ethanol, water, methanol, acetone, DMSO) of analytical grade

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be established. A typical duration is 24 to 72 hours. It is advisable to determine the time to equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

3. Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Report the temperature at which the solubility was determined.

-

Specify the analytical method used for concentration determination.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

Spectral Analysis of Ethyl 3,5-dihydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Ethyl 3,5-dihydroxybenzoate (B8624769), a dihydroxybenzoic ester with applications as a starting reagent in the synthesis of various chemical compounds. This document details the expected spectral data from 1H Nuclear Magnetic Resonance (NMR), 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring this data.

Molecular Structure and Properties

Ethyl 3,5-dihydroxybenzoate, with the chemical formula C₉H₁₀O₄, has a molecular weight of 182.17 g/mol . It can be synthesized via the esterification of 3,5-dihydroxybenzoic acid with absolute ethanol (B145695).

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for this compound, organized for clarity and ease of comparison.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9 - 7.1 | Doublet of doublets | 1H | H-4 |

| ~6.5 - 6.7 | Triplet | 2H | H-2, H-6 |

| ~5.0 - 6.0 | Singlet (broad) | 2H | -OH |

| 4.38 | Quartet | 2H | -CH₂- |

| 1.41 | Triplet | 3H | -CH₃ |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~166 - 168 | C=O (Ester) |

| ~158 - 160 | C-OH |

| ~131 - 133 | C-1 |

| ~108 - 110 | C-2, C-6 |

| ~107 - 109 | C-4 |

| ~61 - 63 | -O-CH₂- |

| ~14 - 16 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group |

| 3600 - 3200 (broad) | O-H stretch (phenolic) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2980 - 2850 | C-H stretch (aliphatic) |

| 1730 - 1715 | C=O stretch (α,β-unsaturated ester) |

| 1600 - 1450 | C=C stretch (aromatic ring) |

| 1300 - 1000 | C-O stretch (ester and phenol) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Proposed Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 154 | [M - C₂H₄]⁺ |

| 137 | [M - OC₂H₅]⁺ |

| 123 | [M - COOC₂H₅]⁺ |

| 109 | [M - C₂H₄ - CO]⁺ |

Note: The fragmentation pattern is a prediction based on the structure of this compound and common fragmentation pathways for aromatic esters.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of α-resorcylic acid (3,5-dihydroxybenzoic acid). In a typical procedure, 308 g of α-resorcylic acid is dissolved in 1000 ml of absolute ethanol, to which 25 ml of concentrated sulfuric acid is added. The mixture is then refluxed for 20 hours. Following the reaction, ethanol is evaporated, and the residue is poured into water and extracted with ether. The ethereal phase is subsequently washed with a sodium bicarbonate solution and water, then dried with magnesium sulfate. Evaporation of the ether yields the crystallizing product.[1]

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 for ¹H, 1024 or more for ¹³C (depending on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or gas chromatography inlet.

Instrument Parameters (Example for GC-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Inlet Temperature: 250°C.

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, its parent compound, 3,5-dihydroxybenzoic acid (3,5-DHBA), is known to be an agonist of the hydroxycarboxylic acid receptor 1 (HCA1). Activation of this G-protein coupled receptor on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction of lipolysis.

Caption: Proposed signaling pathway for 3,5-dihydroxybenzoic acid via HCA1 receptor activation.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a synthesized compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectral analysis of an organic compound.

References

An In-depth Technical Guide to the Crystal Structure of Ethyl 3,5-dihydroxybenzoate

This whitepaper provides a comprehensive overview of the crystal structure of ethyl 3,5-dihydroxybenzoate (B8624769), tailored for researchers, scientists, and professionals in drug development. The document presents detailed crystallographic data, experimental protocols for synthesis and analysis, and a visualization of the molecular interactions within the crystal lattice.

Crystallographic Data

The crystal structure of ethyl 3,5-dihydroxybenzoate has been determined by X-ray diffraction, revealing a hemihydrate form with the chemical formula C₉H₁₀O₄ · ½H₂O.[1] The structure consists of two independent this compound molecules and one water molecule in the asymmetric unit.[1] The compound crystallizes in the monoclinic system with the space group P2₁/n.[1]

A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound Hemihydrate. [1]

| Parameter | Value |

| Empirical Formula | C₉H₁₀O₄ · 0.5H₂O |

| Formula Weight | 191.18 |

| Temperature | 273 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n (No. 14) |

| Unit Cell Dimensions | |

| a | 7.353(2) Å |

| b | 14.523(3) Å |

| c | 17.585(4) Å |

| α | 90° |

| β | 93.387(3)° |

| γ | 90° |

| Volume | 1874.7(8) ų |

| Z | 8 |

| Calculated Density | 1.353 Mg/m³ |

| Absorption Coefficient | 0.110 mm⁻¹ |

| F(000) | 808 |

| Crystal Size | 0.38 x 0.36 x 0.20 mm |

| θ range for data collection | 2.59 to 28.16° |

| Refinement | |

| R(gt)(F) | 0.040 |

| wR(ref)(F²) | 0.092 |

Molecular Geometry and Intermolecular Interactions

Within the crystal structure, the two independent C₉H₁₀O₄ molecules are largely planar.[1] The dihedral angle between the phenyl rings of the two molecules is a mere 6.24°.[1] The structure is stabilized by an extensive network of O-H···O hydrogen bonds involving the hydroxyl groups of the this compound molecules and the lattice water molecule.[1] This intricate hydrogen bonding network extends the discrete components into a three-dimensional supramolecular architecture.[1]

Experimental Protocols

3.1. Synthesis and Crystallization

The synthesis of this compound can be achieved via Fischer-Speier esterification of 3,5-dihydroxybenzoic acid.[2][3]

-

Procedure: 3,5-dihydroxybenzoic acid is dissolved in absolute ethanol (B145695). A catalytic amount of concentrated sulfuric acid is added to the solution. The mixture is then heated under reflux for an extended period (e.g., 20 hours).[2] Following the reaction, the excess ethanol is removed by evaporation. The resulting residue is poured into water and extracted with an organic solvent like ether. The organic phase is subsequently washed with a sodium bicarbonate solution to neutralize any remaining acid and then with water. After drying the organic layer (e.g., with magnesium sulfate), the solvent is evaporated to yield the crude product, which can then be purified.[2]

Pale yellow, prism-shaped crystals suitable for X-ray diffraction were obtained through a hydrothermal method.[1]

-

Crystallization Procedure: A mixture of zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O), 3,5-dihydroxybenzoic acid, and sodium hydroxide (B78521) in a 1:1 mixture of ethanol and water was sealed in a Teflon-lined stainless steel reactor.[1] The reactor was heated to 433 K for 60 hours and then gradually cooled to room temperature over a period of three days to yield the crystals.[1]

3.2. X-ray Data Collection and Structure Refinement

-

Data Collection: X-ray diffraction data were collected at 273 K using a Bruker SMART APEX II CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1] Data were collected using ω scans.[1]

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms bonded to carbon were placed in geometrically calculated positions. The positions of hydrogen atoms attached to oxygen atoms were refined with restraints.[1]

Visualization of Intermolecular Interactions

The following diagram illustrates the key hydrogen bonding interactions that define the crystal packing of this compound hemihydrate.

References

An In-depth Technical Guide to the Synthesis of 3,5-dihydroxybenzoic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dihydroxybenzoic acid ethyl ester, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. This document details the prevalent synthesis methodology, experimental protocols, and relevant quantitative data to support research and development efforts in this area.

Core Synthesis Methodology: Fischer-Speier Esterification

The primary and most widely employed method for the synthesis of 3,5-dihydroxybenzoic acid ethyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 3,5-dihydroxybenzoic acid with ethanol (B145695). The equilibrium of this reaction is typically shifted towards the product by using an excess of the alcohol, which often serves as the solvent, and by the removal of water as it is formed.[1][2][3]

The reaction is catalyzed by a strong acid, most commonly concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The general scheme for this reaction is presented below:

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alcohol. A subsequent series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Experimental Protocols

A detailed experimental protocol for the synthesis of 3,5-dihydroxybenzoic acid ethyl ester is provided below. This protocol is based on established laboratory procedures.[4]

Materials and Equipment

-

3,5-Dihydroxybenzoic acid (α-resorcylic acid)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Sodium bicarbonate solution

-

Magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Procedure

Protocol Details:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 308 g of 3,5-dihydroxybenzoic acid in 1000 mL of absolute ethanol.[4]

-

Catalyst Addition: Carefully add 25 mL of concentrated sulfuric acid to the solution.[4]

-

Reflux: Heat the reaction mixture to a boil and maintain it at reflux for 20 hours.[4]

-

Solvent Removal: After the reflux period, allow the mixture to cool and then remove the excess ethanol using a rotary evaporator.[4]

-

Extraction: Pour the resulting residue into water and transfer it to a separatory funnel. Extract the aqueous mixture with diethyl ether.[4]

-

Washing: Wash the combined ether extracts sequentially with a sodium bicarbonate solution and then with water to neutralize and remove any remaining acid.[4]

-

Drying: Dry the etheral phase over anhydrous magnesium sulfate.[4]

-

Isolation: Filter to remove the drying agent and evaporate the diethyl ether to yield the crystalline 3,5-dihydroxybenzoic acid ethyl ester.[4]

Quantitative Data

The following table summarizes the reaction conditions for the synthesis of 3,5-dihydroxybenzoic acid ethyl ester and its methyl analog, providing a comparative overview of the process parameters. While a specific yield for the ethyl ester is not explicitly stated in the primary source, high yields have been reported for the analogous methyl ester synthesis under similar conditions.[5]

| Parameter | Ethyl 3,5-dihydroxybenzoate Synthesis[4] | Mthis compound Synthesis[5] | Mthis compound Synthesis[5] |

| Starting Material | 3,5-Dihydroxybenzoic acid | 3,5-Dihydroxybenzoic acid | 3,5-Dihydroxybenzoic acid |

| Alcohol | Absolute Ethanol | Methanol | Methanol |

| Catalyst | Concentrated H₂SO₄ | Concentrated H₂SO₄ | p-Toluenesulfonic acid |

| Reaction Time | 20 hours | 2 hours | 4 hours |

| Reaction Temp. | Reflux | Reflux | Reflux |

| Reported Yield | Not Specified | 92.6% | 90.7% |

| Purity | Crystalline product | >99% (after recrystallization) | Not Specified |

Characterization of 3,5-dihydroxybenzoic acid ethyl ester

The synthesized 3,5-dihydroxybenzoic acid ethyl ester is a crystalline solid.[4] The purity of the compound can be assessed using standard analytical techniques.

-

Melting Point: 127-130 °C

-

Molecular Formula: C₉H₁₀O₄

-

Molecular Weight: 182.17 g/mol

Spectroscopic data is crucial for the structural confirmation of the synthesized product. While detailed peak assignments are not fully available in the public domain without specific database access, the following techniques are standard for the characterization of this compound:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected to show signals corresponding to the ethyl group protons (a quartet and a triplet) and the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will provide signals for the carbonyl carbon, the ethyl group carbons, and the aromatic carbons.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the ester, and C-O stretching vibrations are expected.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

This guide provides a foundational understanding of the synthesis of 3,5-dihydroxybenzoic acid ethyl ester. For more detailed analytical data, it is recommended to consult specialized chemical databases and analytical services.

References

- 1. This compound 97 4142-98-7 [sigmaaldrich.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 4142-98-7 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

The Multifaceted Biological Activities of Dihydroxybenzoic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dihydroxybenzoic acid (DHBA) esters, a class of phenolic compounds, are gaining significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the current research, focusing on their antioxidant, anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties. The information is presented to facilitate comparative analysis and guide future research and development.

Antioxidant Activity

DHBA esters exhibit significant radical scavenging and antioxidant properties, primarily attributed to the number and position of hydroxyl groups on the benzoic acid ring. The esterification of the carboxylic acid group can modulate the lipophilicity of these compounds, influencing their interaction with cellular membranes and overall antioxidant efficacy.

Quantitative Antioxidant Data

The antioxidant potential of various DHBA esters has been quantified using several standard assays. The following table summarizes key findings from multiple studies.

| Compound | Assay | IC50 / EC50 (µM) | Reference Compound | Reference IC50 / EC50 (µM) | Source |

| 3,4-Dihydroxybenzoic acid derivatives | DPPH | 0.093 - 0.118 | Trolox | Not Specified | [1][2] |

| Protocatechuic acid alkyl esters | DPPH | - | Protocatechuic acid | - | [3] |

| Gentisic acid (2,5-dihydroxybenzoic acid) | DPPH | 0.09 (EC50) | - | - | [4][5][6] |

Note: A lower IC50/EC50 value indicates higher antioxidant activity. "-" indicates data not specified in the source.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of DHBA esters.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

DHBA ester dissolved in a suitable solvent (e.g., methanol, DMSO).

-

Methanol (or other suitable solvent as a blank).

-

Microplate reader or spectrophotometer.

Procedure:

-

Prepare a stock solution of the DHBA ester.

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add varying concentrations of the DHBA ester solution to the wells.

-

Include a control well containing DPPH solution and the solvent used for the ester.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the ester.

Experimental Workflow for DPPH Assay

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Anti-inflammatory Activity

DHBA esters have demonstrated notable anti-inflammatory effects, often by modulating key signaling pathways involved in the inflammatory response.

Mechanisms of Action

Studies have shown that certain DHBA esters can suppress the production of pro-inflammatory mediators. For instance, 3,4-dihydroxybenzoic acid methyl ester (DBME) has been shown to decrease the concentrations of matrix metalloproteinase 3 (MMP3), IL-1β, CCL5, and IL-6 in TNF-α-stimulated cells.[7][8] This effect is often mediated through the inhibition of the NF-κB signaling pathway. Protocatechuic acid (3,4-dihydroxybenzoic acid) also exerts anti-inflammatory effects by reducing the production of inflammatory mediators like IL-6 and suppressing pathways involving NF-κB and MAPKs.[9]

Signaling Pathway: NF-κB Inhibition by DHBA Esters

The NF-κB pathway is a critical regulator of inflammation. DHBA esters can interfere with this pathway at multiple points.

Caption: Inhibition of the NF-κB signaling pathway by DHBA esters.

Anticancer Activity

The potential of DHBA and its esters as anticancer agents is an active area of research. Their mechanisms of action often involve the induction of apoptosis and the inhibition of cell proliferation in cancer cell lines.

Apoptosis Induction

Protocatechuic acid (3,4-dihydroxybenzoic acid) has been shown to induce apoptosis in human gastric adenocarcinoma cells.[10] This process involves the activation of JNK/p38 MAPK signaling pathways, leading to the activation of caspases and subsequent programmed cell death.

Signaling Pathway: MAPK-Mediated Apoptosis

The MAPK signaling cascade plays a crucial role in regulating cell growth, differentiation, and apoptosis. Certain DHBA derivatives can selectively activate pro-apoptotic arms of this pathway.

Caption: MAPK signaling pathway in PCA-induced apoptosis.

Antimicrobial Activity

DHBA esters have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The lipophilicity of the ester chain plays a crucial role in their ability to penetrate microbial cell membranes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial efficacy.

| Compound/Ester Series | Microorganism | MIC (mmol/L or µg/mL) | Source |

| Phenolic acid butyl esters | Bacillus cereus | Effective inhibition | [11] |

| Phenolic acid butyl esters | Saccharomyces cerevisiae | Effective inhibition | [11] |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 µg/mL | [12] |

| Gentisic acid (2,5-dihydroxybenzoic acid) | Staphylococcus aureus | 4.15 mg/mL | [4] |

| Gentisic acid (2,5-dihydroxybenzoic acid) | Escherichia coli | 4.00 mg/mL | [4] |

| Gentisic acid (2,5-dihydroxybenzoic acid) | Candida albicans | 3.00 mg/mL | [4] |

| Gentisic acid (2,5-dihydroxybenzoic acid) | Cutibacterium acnes | 3.60 mg/mL | [4] |

Note: A lower MIC value indicates greater antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

DHBA ester stock solution.

-

Bacterial or fungal culture in logarithmic growth phase.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Sterile 96-well microplates.

-

Incubator.

Procedure:

-

Perform serial two-fold dilutions of the DHBA ester stock solution in the broth medium across the wells of a microplate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control well (broth and inoculum, no ester) and a negative control well (broth only).

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the DHBA ester that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

DHBA esters have been investigated as inhibitors of various enzymes, with potential therapeutic applications in a range of diseases.

Target Enzymes and Inhibition Constants

The inhibitory activity of DHBA derivatives has been quantified against several enzymes, including carbonic anhydrases and cholinesterases.

| Compound/Ester Series | Target Enzyme | Inhibition Constant (Ki) | Source |

| Mono-/dihydroxybenzoic acid esters | Carbonic Anhydrase Isoforms (I, II, VII, IX, XII, XIV) | Submicromolar range | [13] |

| 3,4-Dihydroxybenzoic acid derivatives | Acetylcholinesterase (AChE) | 1.5 - 18.9 µM | [1][2] |

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general workflow for assessing the inhibitory activity of a DHBA ester against a target enzyme.

Materials:

-

Target enzyme solution.

-

Substrate for the enzyme.

-

DHBA ester inhibitor solution.

-

Assay buffer.

-

Microplate reader or spectrophotometer.

Procedure:

-

In a microplate, combine the assay buffer, enzyme solution, and varying concentrations of the DHBA ester.

-

Pre-incubate the mixture for a defined period to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Workflow for Enzyme Inhibition Assay

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]

- 13. Mono-/dihydroxybenzoic acid esters and phenol pyridinium derivatives as inhibitors of the mammalian carbonic anhydrase isoforms I, II, VII, IX, XII and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 3,5-dihydroxybenzoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for Ethyl 3,5-dihydroxybenzoate (B8624769) (CAS No. 4142-98-7). The information is intended to support laboratory safety protocols and risk assessments in research and development settings. All data has been compiled from publicly available safety data sheets and chemical databases.

Hazard Identification and Classification

Ethyl 3,5-dihydroxybenzoate is classified as hazardous under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS). It is crucial for personnel handling this substance to be fully aware of its potential hazards.

GHS Hazard Statements:

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 127-130 °C | [2][4] |

| Boiling Point | 356.2 ± 12.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 146.1 ± 13.1 °C | [1] |

Toxicological Information

| Hazard Classification | Description |

| Acute Toxicity, Oral | Category 4. "Harmful if swallowed." This classification typically corresponds to an LD50 range of 300 to 2000 mg/kg body weight for rats. |

| Skin Corrosion/Irritation | Category 2. "Causes skin irritation."[1][2][3] |

| Serious Eye Damage/Irritation | Category 2. "Causes serious eye irritation."[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3. "May cause respiratory irritation." The target organ is the respiratory system.[1][2] |

Postulated Mechanism of Cellular Damage

As a phenolic compound, the irritant and toxic effects of this compound can be inferred from the general mechanism of action for this class of chemicals. The primary mechanism involves non-specific damage to cells through protein denaturation and disruption of cell membranes, leading to coagulative necrosis.

Caption: Postulated mechanism of cellular damage for phenolic compounds.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Handling:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[1][5]

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1][2] For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[2]

Storage:

-

Store in a tightly closed container.[1]

-

Keep in a dry, cool, and well-ventilated place.[1]

-

Store locked up.[1]

-

Store apart from incompatible materials such as strong oxidizing agents and strong bases.

Caption: General laboratory workflow for chemical handling.

First-Aid Measures

In case of exposure, immediate action is required. The following are general first-aid guidelines. Always refer to the specific Safety Data Sheet (SDS) for the most detailed instructions.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms occur, get medical help.[1][3]

-

If on Skin: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][3][5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][3]

-

If Swallowed: Rinse mouth. Call a poison center or get medical help if you feel unwell.[1][3][6] Do not induce vomiting.

Caption: Logical relationship of first-aid measures based on exposure route.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[7][8]

-

Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Accidental Release Measures:

-